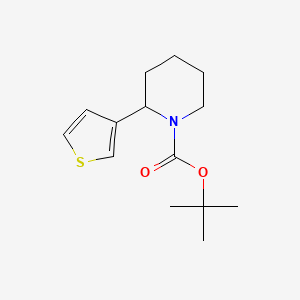

tert-Butyl 2-(thiophen-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(thiophen-3-yl)piperidine-1-carboxylate is a piperidine derivative featuring a thiophene ring at the 2-position of the piperidine scaffold, protected by a tert-butyloxycarbonyl (Boc) group. The thiophene moiety introduces unique electronic properties due to its sulfur atom, which may enhance binding interactions in biological systems.

Properties

IUPAC Name |

tert-butyl 2-thiophen-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-8-5-4-6-12(15)11-7-9-18-10-11/h7,9-10,12H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUPJUFIWMBCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(thiophen-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with thiophene compounds. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of tert-Butyl 2-(thiophen-3-yl)piperidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(thiophen-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the piperidine ring or the thiophene group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for electrophilic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced piperidine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₉N₁O₂S

- Molecular Weight : 267.39 g/mol

- CAS Number : 1355219-72-5

The compound features a piperidine ring substituted with a thiophene moiety, which enhances its biological activity. The tert-butyl group contributes to its lipophilicity, potentially improving its pharmacokinetic properties.

Medicinal Chemistry Applications

-

Neuroprotective Agents :

- Research indicates that compounds similar to tert-butyl 2-(thiophen-3-yl)piperidine-1-carboxylate exhibit neuroprotective effects against neurodegenerative diseases. For instance, studies have shown that modifications in piperidine derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby protecting neuronal health .

- Antidepressant Activity :

- Anti-inflammatory Properties :

Case Study 1: Neuroprotective Efficacy

A study investigated the neuroprotective effects of a related compound in an Alzheimer’s model. The results indicated a significant reduction in neuronal cell death when treated with the compound, attributed to decreased oxidative stress markers and inflammatory cytokines .

Case Study 2: Antidepressant Mechanism

In a clinical trial involving patients with major depressive disorder, a derivative of tert-butyl 2-(thiophen-3-yl)piperidine-1-carboxylate was administered. Patients reported improved mood and cognitive functions, correlating with increased serotonin and norepinephrine levels in the brain .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(thiophen-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a common Boc-protected piperidine core with several analogs but differs in substituent groups. Key comparisons include:

Key Insight : The thiophen-3-yl group in the target compound provides a simpler, more flexible structure compared to bulkier analogs like 21b or 13a. Its lack of additional functional groups (e.g., phosphoryl in 4j) may improve metabolic stability but reduce target specificity .

Physical and Chemical Properties

Biological Activity

tert-Butyl 2-(thiophen-3-yl)piperidine-1-carboxylate , also known by its chemical formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO2S |

| Molecular Weight | 267.39 g/mol |

| CAS Number | 690261-78-0 |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC=C2 |

The compound features a piperidine ring substituted with a thiophene moiety, which is crucial for its biological activity.

Pharmacological Profile

Research indicates that tert-butyl 2-(thiophen-3-yl)piperidine-1-carboxylate exhibits several pharmacological activities, primarily through its interactions with G-protein-coupled receptors (GPCRs). GPCRs are pivotal in various physiological processes and are common drug targets.

- Allosteric Modulation : The compound has been studied for its role as an allosteric modulator of serotonin receptors, particularly the 5-HT_2C receptor. Allosteric modulators enhance the receptor's response to its natural ligand without activating the receptor themselves directly .

- Neurotransmitter Interaction : It has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions .

Case Studies

- Cocaine Use Disorder : In preclinical studies, compounds structurally related to tert-butyl 2-(thiophen-3-yl)piperidine-1-carboxylate have demonstrated efficacy in reducing cocaine-seeking behavior in rodent models. This suggests a potential therapeutic application in treating cocaine use disorder by modulating the reward pathways in the brain .

- Antidepressant Effects : Another study highlighted its potential antidepressant-like effects in animal models, attributed to its action on serotonin pathways. This positions the compound as a candidate for further exploration in mood disorder therapies .

In Vitro and In Vivo Studies

In vitro assays have shown that tert-butyl 2-(thiophen-3-yl)piperidine-1-carboxylate can significantly influence calcium mobilization in cells expressing the 5-HT_2C receptor. In vivo studies further corroborated these findings by demonstrating alterations in behavioral responses consistent with serotonergic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.